Benzimidazol-2-one

Beschreibung

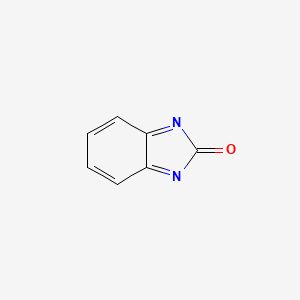

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYONAGGJKCJOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)N=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195716 | |

| Record name | Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43135-91-7 | |

| Record name | Benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043135917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzimidazol 2 One and Its Derivatives

Historical and Classical Synthetic Approaches: Limitations and Evolutionary Developments

The foundation of benzimidazole (B57391) synthesis was laid with classical methods that primarily involved the condensation of o-phenylenediamines with various carbon electrophiles. The earliest described methods include the reaction of o-phenylenediamines with carboxylic acids or their derivatives rsc.orgscielo.brwikipedia.org. A notable pathway is the condensation with formic acid or its equivalents, such as trimethyl orthoformate, to yield the parent benzimidazole wikipedia.org. For 2-substituted benzimidazoles, aldehydes are commonly employed in condensation reactions wikipedia.orgderpharmachemica.compcbiochemres.comrjlbpcs.comscirp.orgchemmethod.com.

These classical approaches, while foundational, often suffered from significant limitations:

Harsh Reaction Conditions: Many reactions required strong acidic conditions, such as polyphosphoric acid (PPA) or mineral acids, and high temperatures, sometimes reaching 250–300 °C rsc.orgderpharmachemica.com.

Low Yields and Purity: These conditions could lead to low product yields and the formation of by-products, necessitating extensive purification rsc.orgderpharmachemica.compcbiochemres.com.

Prolonged Reaction Times: Reactions often demanded extended periods to reach completion derpharmachemica.compcbiochemres.com.

Hazardous Reagents and Waste: The use of corrosive reagents and the generation of substantial waste posed environmental concerns derpharmachemica.compcbiochemres.comresearchgate.net.

Evolutionary developments saw modifications of these basic reactions, including the use of Lewis acids or other catalysts to improve efficiency and milder conditions rjlbpcs.comarabjchem.orgmdpi.com. Furthermore, alternative routes emerged, such as rearrangements of quinoxalinones rsc.org, synthesis from arylureas, Curtius reactions, and decarbonylative processes mdpi.com.

Modern Catalytic Strategies for Benzimidazol-2-one Core Construction and Functionalization

The limitations of classical methods spurred the development of more efficient, selective, and environmentally friendly catalytic strategies. These modern approaches can be broadly categorized into metal-catalyzed and organocatalytic/biocatalytic transformations.

Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Transition metals, particularly palladium and copper, have proven invaluable in constructing and functionalizing the benzimidazole and this compound scaffolds.

Palladium Catalysis: Palladium catalysts are widely employed in C–N bond formation, crucial for heterocycle synthesis. Methods include the palladium-catalyzed cyclization of ureas organic-chemistry.org, intramolecular N-arylations of ureas organic-chemistry.org, and coupling reactions involving o-phenylenediamines or their derivatives with various partners deepdyve.comnih.govuc.ptnih.gov. For instance, Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions are effective for functionalizing pre-formed benzimidazole rings nih.govuc.pt. Palladium also facilitates C–H activation strategies, enabling the direct arylation of benzimidazoles, such as in the synthesis of 2-(2'-biphenyl)benzimidazoles nycu.edu.tw, and cascade reactions for regiocontrolled synthesis nih.gov.

Copper Catalysis: Copper catalysts are highly versatile for benzimidazole synthesis, often promoting C–N bond formation under milder conditions. Examples include copper-catalyzed cross-coupling reactions of o-phenylenediamines with aldehydes arabjchem.org, CuI/L-proline catalyzed reactions organic-chemistry.org, and oxidative tandem C–H aminations for constructing benzimidazolones nih.gov. Notably, copper catalysts facilitate reactions in aqueous media, offering a green advantage organic-chemistry.org. Copper-promoted domino C–N cross-coupling reactions provide efficient one-pot access to 2-arylaminobenzimidazoles mdpi.com, and copper also plays a role in cascade reactions involving alkynes for constructing fused systems acs.org.

Other Metal Catalysts: Beyond palladium and copper, other metals have been utilized. Indium [III] triflate has been employed for solvent-free synthesis mdpi.com, while lanthanum chloride and cobalt ferrite (B1171679) nanoparticles have been used in one-pot syntheses and cross-coupling reactions, respectively arabjchem.org. Iron catalysts are emerging as cost-effective alternatives, enabling dehydrogenative coupling of alcohols researchgate.net and one-pot, three-component syntheses of benzimidazoles rsc.org. Metal-organic frameworks, such as MIL-53(Fe), serve as efficient, reusable heterogeneous catalysts for benzimidazole synthesis chemmethod.com. Rhodium catalysis has also been applied to intramolecular double C–H bond activation for constructing fused benzimidazole systems rsc.org.

Table 1: Selected Metal-Catalyzed Synthetic Approaches for Benzimidazole/Benzimidazol-2-one Derivatives

| Catalyst System | Substrates | Reaction Type | Conditions | Typical Yield | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one, Styrylboronic acid | Suzuki-Miyaura coupling | DMF/H₂O (4:1), 80°C, 12 h | 45–55% | |

| Cu₂O / DMEDA / K₂CO₃ | Aryl iodides/bromides | Intramolecular N-arylation | Water, mild conditions | Up to 98% | organic-chemistry.org |

| CuI / K₃PO₄ | o-phenylenediamines, aldehydes | One-pot, copper-catalyzed coupling | Various | Moderate–Excellent | rsc.org |

| Fe(III) porphyrin | Benzo-1,2-quinone, aldehydes, ammonium (B1175870) acetate | One-pot, three-component domino C–N bond formation | Room temperature | High | rsc.org |

| MIL-53(Fe) | o-phenylenediamine, aldehydes | Heterogeneous catalysis, solvent-free | Little catalyst loading, reusable | Good–Excellent | chemmethod.com |

| Er(OTf)₃ | N-phenyl-o-phenylenediamine, benzaldehyde | Microwave irradiation, solvent-free | 5–12 min | 86–99% | researchgate.netmdpi.commdpi.com |

| Indium [III] triflate | o-phenylenediamine, aldehydes | Solvent-free fusion | Catalytic quantity | High | mdpi.com |

Organocatalytic and Biocatalytic Transformations for this compound Scaffolds

Organocatalysis offers metal-free routes, aligning with green chemistry principles. L-Proline has been successfully employed as an organocatalyst in aqueous media for the synthesis of benzimidazoles from aldehydes and o-phenylenediamines under reflux conditions ijrar.org. Guanidine hydrochloride (GuHCl) has also been used as a catalyst in microwave-mediated, solvent- and metal-free syntheses rsc.org. While biocatalytic transformations are a growing area in organic synthesis, specific examples for this compound synthesis were not prominently highlighted in the provided search results.

Principles and Applications of Green Chemistry in this compound Synthesis

The drive towards sustainable chemical practices has led to the widespread adoption of green chemistry principles in the synthesis of benzimidazol-2-ones. Key strategies include the use of alternative energy sources, benign solvents, and atom-economical reactions.

Microwave and Ultrasound-Assisted Protocols

Microwave Irradiation: Microwave (MW) irradiation significantly accelerates reaction rates, often reducing reaction times from hours to minutes and improving yields. This technique has been successfully applied to the synthesis of various benzimidazole derivatives, frequently in conjunction with solvent-free conditions or green solvents researchgate.netmdpi.commdpi.comrsc.orgjrtdd.comjocpr.com. For example, microwave-assisted synthesis using Er(OTf)₃ catalysis under solvent-free conditions provides diverse benzimidazoles in high yields within minutes researchgate.netmdpi.commdpi.com.

Ultrasound Irradiation: Ultrasound (US) irradiation is another energy-efficient method that promotes reactions through cavitation. It has been used for the synthesis of 2-aryl benzimidazoles, often employing environmentally friendly solvents or conditions mdpi.comjrtdd.com. For instance, MnO₂ nanoparticles have been used as catalysts in ethanol-water mixtures under ultrasound irradiation for the synthesis of 2-aryl benzimidazoles mdpi.com.

Solvent-Free and Aqueous Medium Reaction Systems

Solvent-Free Systems: Eliminating or minimizing the use of organic solvents is a cornerstone of green chemistry. Numerous solvent-free methods have been developed for benzimidazole synthesis. These include:

Ball Milling: A mechanochemical approach using ball milling has demonstrated efficient, solvent-free synthesis of benzimidazole derivatives nih.gov.

Grinding Methods: Simple grinding of reactants, followed by heating, provides a facile and atom-economical route umich.edu.

Catalyst-Mediated Solvent-Free Reactions: Many metal-catalyzed reactions, such as those using Indium [III] triflate mdpi.com, MIL-53(Fe) chemmethod.com, or microwave irradiation researchgate.netmdpi.commdpi.com, are performed under solvent-free conditions.

Aqueous Medium Systems: Utilizing water as a reaction medium offers significant environmental and economic advantages. Several methods have been reported for benzimidazole synthesis in water:

Copper-Catalyzed Reactions in Water: Copper catalysts, such as Cu₂O, facilitate intramolecular N-arylation reactions exclusively in water organic-chemistry.org.

"All-Water" Chemistry: Tandem reactions in water, driven by hydrogen bonding, enable the synthesis of diverse benzimidazoles rsc.org.

Reductive Cyclocondensation in Water: Methods employing Zn/NaHSO₃ in water provide a green route for benzimidazole synthesis pcbiochemres.compcbiochemres.com.

Organocatalysis in Water: L-Proline has been used as an organocatalyst in aqueous media ijrar.org.

Transition-Metal-Free Aqueous Synthesis: Direct base-mediated intramolecular N-arylation in water without catalysts has also been achieved mdpi.com.

Table 2: Green Chemistry Approaches in Benzimidazole/Benzimidazol-2-one Synthesis

| Method | Solvent/Conditions | Catalyst/Reagent | Product Type | Typical Yield | Reference |

| Ball Milling | Solvent-free, grinding | N/A | This compound, benzimidazol-2-thione derivatives | 64–97% | nih.gov |

| Microwave Irradiation | Solvent-free | Er(OTf)₃ (1% mol) | 1,2-disubstituted benzimidazoles | 86–99% | researchgate.netmdpi.com |

| Ultrasound Irradiation | Ethanol-water (1:1) | MnO₂ nanoparticles | 2-aryl benzimidazoles | High | mdpi.com |

| Cu₂O Catalysis | Water | DMEDA, K₂CO₃ | Benzimidazoles | Up to 98% | organic-chemistry.org |

| Zn/NaHSO₃ | Water, 100°C | Zn dust, NaHSO₃ | Benzimidazole derivatives | Very good–Excellent | pcbiochemres.compcbiochemres.com |

| L-Proline Catalysis | Aqueous media, reflux, pH 4.2 | L-Proline | Benzimidazole derivatives | Good–Excellent | ijrar.org |

| Grinding Method | Solvent-free, heating | N/A | Benzimidazole derivatives | Good | umich.edu |

| MIL-53(Fe) Catalysis | Solvent-free | MIL-53(Fe) | 2-Aryl-1H-benzimidazoles | Good–Excellent | chemmethod.com |

| Transition-Metal-Free | Water, 100°C | K₂CO₃ (2.0 equiv.) | Benzimidazole derivatives | Moderate–High | mdpi.com |

| Guanidine Hydrochloride | Microwave-mediated, solvent-free | GuHCl | Pyrimido[1,2-a]benzimidazole | High | rsc.org |

Compound Name List

this compound

Benzimidazoles

Benzimidazolones

1,3-dihydro-benzimidazol-2-one

2-substituted benzimidazoles

1,2-disubstituted benzimidazoles

2-aryl benzimidazoles

2-aryl-1H-benzimidazoles

2-mercaptobenzimidazole (B194830)

2-mercaptobenzimidazole derivatives

1,3-dihydro-2H-benzimidazol-2-one

3-(1-phenylethenyl)-1H-benzimidazol-2-one

N-arylbenzimidazoles

2-(2'-biphenyl)benzimidazoles

1,2-disubstituted benzimidazoles

2-arylaminobenzimidazoles

Benzo arabjchem.orgorganic-chemistry.orgimidazo[2,1-a]isoquinolines

Pyrimido[1,2-a]benzimidazole

Benzimidazol-2-thione

Structure Activity Relationship Sar and Molecular Design Principles of Benzimidazol 2 One Derivatives

Elucidation of Pharmacophoric Features and Key Structural Motifs in Benzimidazol-2-one

The this compound core is recognized as a potent pharmacophoric motif due to its ability to engage in multiple types of interactions with biological macromolecules, including enzymes and receptors. nih.gov The key structural features responsible for its biological activities are the hydrogen bond donor and acceptor sites and the aromatic backbone.

Hydrogen Bonding: The cyclic urea (B33335) portion of the molecule contains two amide-like nitrogen atoms (N-1 and N-3) and a carbonyl group (C=O at position 2). The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These features allow the scaffold to form specific and robust interactions within the binding pockets of target proteins. nih.goveprajournals.com

π-π Stacking: The fused benzene (B151609) ring provides a planar aromatic surface that can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. eprajournals.com This contributes significantly to the binding affinity and stability of the ligand-target complex.

These fundamental interactions form the basis of the this compound pharmacophore. A general pharmacophore model for a series of benzimidazole-based agonists for the Farnesoid X receptor (FXR), for instance, was identified as HHHRR, consisting of three hydrophobic features and two aromatic rings. semanticscholar.org The strategic placement of substituents at various positions on this core scaffold allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity.

Positional and Substituent Effects on Molecular Recognition and Biological Activity Profiles

SAR analyses consistently indicate that the nature and position of substituents on the this compound scaffold significantly influence biological activity. rsc.org The most critical positions for modification are generally considered to be the N-1, C-2, and the C-5/C-6 positions of the benzene ring. nih.govtandfonline.comnih.gov

Substitution at the N-1 and N-3 positions of the this compound ring is a common strategy to modulate the molecule's physicochemical properties and biological activity. The introduction of substituents at these positions can impact solubility, lipophilicity, and the ability to form hydrogen bonds, thereby influencing how the molecule interacts with its target. acs.org

For example, in a series of N-substituted benzimidazole (B57391) derived carboxamides, the nature of the substituent at the N-atom was shown to influence antiproliferative activity. tandfonline.comnih.gov Research on 2-substituted N-benzyl benzimidazoles found that substitution of a benzyl (B1604629) group at the 1-position enhanced anti-inflammatory action. nih.gov In another study, symmetric 1,3-disubstituted 1,3-dihydro-2H-benzimidazol-2-one derivatives were synthesized, with compound 2d (structure not fully specified in the abstract) showing the highest cytotoxic effect against DLD-1 and MDA-MB-231 cancer cell lines. tandfonline.comtandfonline.com

The table below summarizes findings on how N-substitution affects the activity of certain benzimidazole derivatives.

| Base Scaffold | N-1 Substituent | Target/Activity | Observation |

| Benzimidazole | Benzyl group | Anti-inflammatory | Enhanced activity. nih.gov |

| 2-aminobenzimidazole | Methyl or Isobutyl side chain | Antiproliferative | Varied effects on different cancer cell lines. nih.gov |

| 2-aminobenzimidazole | Phenyl ring | Antiproliferative | Resulted in strong activity against several cancer cell lines. nih.gov |

| 1H-benzimidazole | Benzyl or p-chlorophenyl | Antiviral | Showed significant activities against Tobacco mosaic and Sunhemp rosette viruses. researchgate.net |

Modifications on the fused benzene ring (positions 4, 5, 6, and 7) are crucial for tuning ligand-target interactions and specificity. Substituents at these positions can alter the electronic distribution of the aromatic system and introduce new points of interaction. aip.org

The activity of benzimidazole derivatives is often dependent on the groups substituted at the C5 and C6 positions. nih.gov For instance, a study on 1,2,6-trisubstituted benzimidazoles found that the anti-inflammatory activity was mainly dependent on the groups at C6. nih.gov In the design of novel sphingosine (B13886) kinase 1 (SphK1) inhibitors, replacing the 5-position of the benzimidazole ring with a polar carboxylic acid group was a key design strategy. nih.gov Furthermore, a study investigating the photoprotective activity of benzimidazole derivatives found a clear structure-activity relationship for substituents at position 5, with the order of effectiveness being -H > -COOH > -SO3H. nih.gov

The electronic nature of the substituents also plays a significant role. The presence of electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) at the 6-position has been explored in the synthesis of antimicrobial and anticancer agents. rsc.org Another study found that compounds with electron-withdrawing groups such as 4-fluorophenyl and 4-cyanophenyl at certain positions resulted in excellent anti-inflammatory activity. nih.gov The electronic effects of substituents on aldehydes used in synthesis can even direct the reaction pathway to yield different substitution patterns. beilstein-journals.org

The C-2 position of the benzimidazole scaffold is a primary site for modification to influence biological activity. rsc.orgnih.gov While in this compound this position is a carbonyl group, many studies focus on general 2-substituted benzimidazoles. However, the principles can inform potential modifications. For example, replacing the amino group with methylene (B1212753) at C2 of benzimidazole significantly reduced anti-inflammatory activity, indicating the importance of the group at this position. nih.gov

In a study of bradykinin (B550075) B1 receptor antagonists, the introduction of an acetamide (B32628) moiety led to a compound with an IC50 of 15 nM, a significant improvement over the parent compound's 3500 nM. nih.gov Further optimization at this position yielded compounds with sub-nanomolar activity. nih.gov Similarly, substituting the C2-position with a trifluoroethane group resulted in better CCR3 receptor inhibition. nih.gov

For derivatives of telmisartan, which features a benzimidazole core, modifications at the C-2 position were explored to optimize PPARγ activation. The activity in a luciferase assay increased in the alkyl series: propyl < iso-butyl ≤ tert-butyl < butyl. nih.gov Introducing a phenyl group at C-2 led to the most active compound in the study, with an EC50 value of 0.27 µM. nih.gov

These findings suggest that while the C2-carbonyl is integral to the this compound structure, understanding the SAR of diverse C2-substituents in the broader benzimidazole class provides a basis for designing novel analogs where the carbonyl might be replaced or derivatized.

Rational Design Strategies for Novel this compound Analogs and Hybrid Structures

Rational design strategies are employed to create novel this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties. jazindia.com These strategies often involve scaffold hopping, isosteric replacement, or the creation of hybrid molecules that combine the pharmacophoric features of this compound with other known active motifs.

One common approach is the synthesis of hybrid compounds. For example, benzimidazole hybrids have been developed by combining the core with other heterocyclic systems to screen for antimicrobial activity. rsc.org Another design strategy involves elongating side chains or introducing different functional groups to optimize interactions with the target. This was demonstrated in the development of SphK1 inhibitors, where the benzimidazole structures were optimized by elongating a chain to improve activity. nih.gov

The design of N-substituted benzimidazole-derived Schiff bases is another example, where the impact of substituents at the N-atom and the type of substituents on an attached phenyl ring were systematically examined to study their effect on antiviral, antibacterial, and antiproliferative activities. nih.gov This systematic approach allows for the exploration of the chemical space around the core scaffold to identify compounds with improved biological profiles. nih.gov

Computational Approaches for Structure-Activity Relationship Prediction and Validation

Computational methods are indispensable tools in modern drug discovery for predicting and validating SAR, saving time and resources. eprajournals.com For this compound derivatives, several computational techniques are routinely applied.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. eprajournals.comtandfonline.com It helps to elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. eprajournals.comnih.gov Docking studies have been used to investigate the binding potential of this compound derivatives with various targets, including galanin receptor 3 (GALR3) and the ATP-binding site of SphK1. tandfonline.comnih.gov These simulations provide insights into how different substituents influence the binding mode and affinity, guiding the design of more potent compounds. nih.govukm.my

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-protein complex over time. tandfonline.com By simulating the movements of atoms, MD can confirm the stability of interactions predicted by docking and provide a more dynamic picture of the binding event. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net 3D-QSAR models, which consider the three-dimensional properties of molecules, are particularly useful. semanticscholar.org For instance, 3D-QSAR models have been generated for N-substituted benzimidazole derived carboxamides to explore which molecular properties have the highest influence on antioxidative activity. tandfonline.comnih.gov These models can then be used to predict the activity of newly designed, unsynthesized compounds. nih.govbrieflands.com

The table below shows examples of computational approaches applied to benzimidazole derivatives.

| Computational Method | Target/Application | Key Finding/Purpose |

| Molecular Docking | Anticancer (GALR3) | Investigated the binding potential of a cytotoxic this compound derivative. tandfonline.com |

| Molecular Dynamics | Anticancer (GALR3) | Explored the stability of the target-compound complex over time. tandfonline.com |

| 3D-QSAR | Farnesoid X receptor (FXR) agonists | Developed a pharmacophore model (HHHRR) and a predictive QSAR model for agonist activity. semanticscholar.org |

| Molecular Docking | Sphingosine kinase 1 (SphK1) inhibitors | Revealed that compounds fit well into the ATP-binding site and form key hydrogen bonds. nih.gov |

| 2D-QSAR | Pseudomonas aeruginosa inhibitors | Derived models to predict the antibacterial activity of 1-substituted benzimidazoles. researchgate.netnih.gov |

These computational approaches provide a powerful framework for understanding the complex SAR of this compound derivatives, enabling the rational design and optimization of new therapeutic agents. tandfonline.com

Computational and Theoretical Investigations on Benzimidazol 2 One Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study benzimidazol-2-one systems.

DFT and ab initio methods are instrumental in determining the optimized molecular geometry and relative stability of different conformers or tautomers of this compound derivatives. researchgate.netnih.gov DFT methods, such as B3LYP, combined with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently used to perform geometry optimizations. researchgate.netnih.gov These calculations help in understanding the three-dimensional arrangement of atoms and the stability of different isomers. For instance, studies on benzimidazole (B57391) hydrazide-hydrazone derivatives have used DFT at the B3LYP/6-31G(d,p) level to optimize the geometries of various conformers (synperiplanar and antiperiplanar) in both the gas phase and in solution. sciencepublishinggroup.com These calculations revealed that for certain derivatives, the syn-E amido isomers are the most stable, particularly when electron-donating groups are present. nih.gov

Ab initio Hartree-Fock (HF) calculations, while sometimes less accurate than DFT for electron correlation effects, have also been applied. nih.gov For example, HF methods with 6-31+G** basis sets have been used to optimize the geometry of benzimidazole derivatives to calculate properties like the free energy of solvation. jocpr.com The choice of method and basis set is critical, with larger basis sets and methods that include electron correlation generally providing more accurate results. researchgate.netscirp.org For complex systems, a combination of methods, such as starting with a molecular mechanics force field for a conformational search followed by DFT optimization, can be an effective strategy. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. dergipark.org.trirjweb.com The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. dergipark.org.trsciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comnih.gov

DFT calculations are commonly used to determine the energies of these orbitals. nih.gov For example, in a study of a benzimidazole-thione derivative, DFT calculations showed a HOMO-LUMO gap of 3.45 eV. rsc.org The HOMO was primarily located on the electron-donating benzimidazole-thione part, while the LUMO was on the electron-accepting anthracene (B1667546) unit, with energy levels of -5.32 eV and -1.87 eV, respectively. rsc.org In another study on two benzimidazole derivatives, DFT calculations with the B3LYP/6-311G(d,p) basis set were performed, showing how substitutions (like bromine) can affect the HOMO-LUMO gap and thus modify the molecule's chemical properties. dergipark.org.tr The HOMO-LUMO gap is a parameter that directly influences the molecule's electron conductivity and is a determinant of its chemical stability. nih.gov

| Compound | Method/Basis Set | E_HOMO | E_LUMO | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|---|

| 1-(9-methyl anthracene)-2-(2-methyl pyridine)-benzimidazol-2-thione | DFT | -5.32 | -1.87 | 3.45 | rsc.org |

| Benomyl (B1667996) | DFT | Not Specified | Not Specified | 5.039 | nih.gov |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. sciensage.infonih.gov These descriptors, derived within the framework of DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S). dergipark.org.trsciensage.infonih.gov

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons. It is calculated as χ = -μ. nih.gov

Chemical Potential (μ) : Related to the escaping tendency of an electron from an equilibrium system. It is often approximated as μ = (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.comsciensage.info

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. dergipark.org.trirjweb.com

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η). sciensage.infonih.gov

These descriptors are calculated based on Koopman's theorem, where the ionization potential (I) is approximated as -E_HOMO and the electron affinity (A) as -E_LUMO. sciensage.infonih.gov Such calculations have been performed for various benzimidazole derivatives to compare their reactivity. dergipark.org.trnih.gov For instance, a study on the fungicide benomyl and related structures calculated these descriptors to evaluate their electrophilic nature. nih.gov

| Compound | Method/Basis Set | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|---|

| Benomyl related structure (C9H9N3O2) | DFT | 2.597 | 3.040 | 1.78 | nih.gov |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311+G(d,P) | 2.2435 | Not Specified | Not Specified | irjweb.com |

Advanced Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling techniques are employed to simulate the dynamic behavior of this compound derivatives and their interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsjournal.comnih.gov This method is invaluable in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. ijpsjournal.comglobalresearchonline.net For benzimidazole derivatives, docking studies have been conducted against various targets, including enzymes and receptors. ijpsjournal.comglobalresearchonline.netukm.my

The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to rank the different binding poses based on their predicted binding energy (affinity), usually expressed in kcal/mol. ukm.my For example, docking studies on designed benzimidazole derivatives as EGFR inhibitors showed that keto-benzimidazoles had high binding affinities, with binding energies reaching -8.4 kcal/mol for the T790M mutant. ukm.my Another study targeting DNA gyrase and human topoisomerase II found that some benzimidazole derivatives exhibited binding energies that surpassed those of standard drugs. ijpsjournal.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ijpsjournal.comukm.my

| Derivative/Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Keto-benzimidazole (1c) | EGFR Mutant (T790M) | -8.4 | Not Specified | ukm.my |

| Keto-benzimidazole (7d) | EGFR Mutant (T790M) | -8.3 | Not Specified | ukm.my |

| Benzimidazole derivative (L1) | Triosephosphate Isomerase (TcTIM) | -8.9 | Not Specified | mdpi.com |

| Benzimidazole derivative (B18) | CRF-1 Receptor | Not Specified | Glu196, Lys334, Trp9 | nih.gov |

| Benzimidazole derivative (7) | KasA Protein | -7.368 | Not Specified | researchgate.net |

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govumpr.ac.id MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the ligand-protein complex in a simulated physiological environment. umpr.ac.id

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.netoncotarget.com RMSD tracks the deviation of the protein-ligand complex from its initial structure, with low and stable RMSD values indicating a stable complex. researchgate.net RMSF measures the fluctuation of individual residues, highlighting flexible regions of the protein. oncotarget.comnih.gov MD simulations of benzimidazole derivatives bound to targets like HIV-reverse transcriptase and KasA protein have been used to confirm the stability of the docked poses. nih.govresearchgate.net For instance, a 100 ns MD simulation of a benzimidazole-KasA complex showed stable RMSD values within 3 Å, indicating that the ligand remained stably bound in the active site. researchgate.net Such simulations provide crucial information on the dynamic stability and interactions of the complex, which is essential for rational drug design. oncotarget.comnih.gov

In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME)

In modern drug discovery, the assessment of a compound's pharmacokinetic properties is crucial. In silico methodologies provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of novel chemical entities, including derivatives of this compound. jpionline.orgjaptronline.com These computational approaches allow for the early identification of candidates with favorable drug-like properties, thereby optimizing the selection process for further experimental validation. eurekaselect.com

Several online tools and software packages are employed to calculate the pharmacokinetic parameters of this compound derivatives. jpionline.orgjaptronline.com Platforms like SwissADME, Molinspiration, and preADMET are frequently utilized to assess various molecular descriptors. japtronline.comjpionline.orgijpsjournal.com A primary evaluation often involves checking for compliance with Lipinski's "Rule of Five," which predicts the potential for oral bioavailability. According to this rule, a compound is more likely to be orally active if it does not violate more than one of the following criteria: a molecular weight of no more than 500 daltons, an octanol-water partition coefficient (log P) not exceeding 5, no more than 5 hydrogen-bond donors, and no more than 10 hydrogen-bond acceptors. japtronline.comjpionline.org Studies on various novel benzimidazole derivatives have shown that many designed compounds successfully adhere to these rules. japtronline.com

Key ADME-related properties predicted through these computational models include lipophilicity, water solubility, and gastrointestinal absorption. jpionline.orgijpsjournal.com The octanol-water partition coefficient (log P) is a critical measure of a molecule's lipophilicity, influencing its ability to cross biological membranes. japtronline.com Water solubility is another essential factor affecting absorption and formulation. japtronline.com Computational studies on benzimidazole-1,3,4-oxadiazole derivatives, for instance, have successfully predicted these parameters, indicating good potential for oral bioavailability. japtronline.com The collective analysis of these properties helps in creating a "drug-likeness" profile for the compounds under investigation. japtronline.comijpsjournal.com

| Parameter | Description | Relevance in Drug Discovery | Common Prediction Tools |

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion and absorption; typically <500 Da for oral drugs. | SwissADME, Molinspiration |

| Lipophilicity (log P) | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects solubility, absorption, and membrane permeability; typically <5 for oral drugs. | SwissADME, ChemSketch |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences solubility and binding; typically ≤5 for oral drugs. | Molinspiration, SwissADME |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | Influences solubility and binding; typically ≤10 for oral drugs. | Molinspiration, SwissADME |

| Water Solubility (log S) | The logarithm of the molar concentration in water. | Crucial for absorption and formulation of the drug. | SwissADME, preADMET |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Determines the fraction of an oral dose that reaches systemic circulation. | SwissADME |

Theoretical Insights into Non-Covalent Interactions and Intermolecular Forces in this compound Systems

The solid-state architecture and macroscopic properties of this compound and its derivatives are governed by a complex network of non-covalent interactions. nih.gov Theoretical and computational methods are indispensable for elucidating the nature, strength, and directionality of these forces, which include hydrogen bonding, π-π stacking, and weaker van der Waals interactions. sciencepublishinggroup.comresearchgate.net These interactions are significantly weaker than covalent bonds but are collectively responsible for the stability of the crystal lattice. nih.gov

Hydrogen bonding is a dominant force in the crystal packing of this compound systems. The N-H and C=O groups of the core structure are potent hydrogen bond donors and acceptors, respectively. This leads to the formation of robust self-complementary hydrogen bonds, often resulting in characteristic supramolecular motifs. acs.org For example, studies on 4,5-disubstituted 2-benzimidazolones have shown that they can crystallize as "molecular tapes" held together by strong N-H···O=C hydrogen bonds. acs.org Computational analysis, including Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, confirms the presence and strength of these interactions. sciencepublishinggroup.comresearchgate.net QTAIM analysis identifies bond critical points (BCPs) between interacting atoms, providing evidence for both intramolecular and intermolecular hydrogen bonds. sciencepublishinggroup.comresearchgate.net

| Interaction Type | Description | Typical Energy (kcal/mol) | Role in this compound Systems |

| N-H···O=C | Strong hydrogen bond between the amide proton and carbonyl oxygen. | Strong | Forms primary "molecular tape" motifs in the crystal structure. acs.org |

| N-H···N | Hydrogen bond between an N-H donor and a nitrogen acceptor. | -14.0 to -18.5 researchgate.net | Links molecules into centrosymmetric dimers and stabilizes packing. researchgate.net |

| O-H···N | Hydrogen bond involving a hydroxyl substituent and a ring nitrogen. | -7.82 mdpi.com | Connects molecules into chains in substituted derivatives. nih.gov |

| C-H···N | Weak hydrogen bond between an aromatic C-H and a nitrogen atom. | -2.0 to -5.0 researchgate.net | Contributes to the overall stabilization of the crystal lattice. researchgate.net |

| π-π Stacking | Attraction between aromatic rings stacked face-to-face or offset. | Variable | Stabilizes crystal packing through dispersive forces. researchgate.netunam.mx |

| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. | Weak | Contributes to the formation of 3D supramolecular architectures. nih.gov |

Computational Exploration of this compound for Novel Material Properties (e.g., Non-Linear Optics, Energetic Materials)

Computational chemistry plays a pivotal role in the rational design and discovery of new materials with tailored properties. The this compound scaffold has been computationally explored as a promising core for two distinct classes of advanced materials: non-linear optical (NLO) materials and high-energy materials (HEMs).

Non-Linear Optical (NLO) Properties: Organic molecules with extensive π-conjugation and donor-acceptor groups can exhibit significant NLO responses, making them valuable for applications in telecommunications and optical computing. mdpi.com Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to predict the NLO properties of this compound derivatives. biointerfaceresearch.commdpi.com Key parameters calculated include the molecular polarizability (α) and the first hyperpolarizability (β₀), which quantify the NLO response. mdpi.comacs.org

Computational studies have shown that the NLO properties of benzimidazole systems can be tuned by strategic substitution. biointerfaceresearch.comrsc.org The introduction of electron-donating groups (e.g., -OH, -NH₂) and electron-withdrawing groups (e.g., -NO₂) at different positions on the benzimidazole ring can enhance the intramolecular charge transfer, leading to larger β₀ values. rsc.orgresearchgate.net Several computational investigations have benchmarked new benzimidazole derivatives against urea (B33335), a standard NLO material, and have identified candidates with significantly superior NLO responses. biointerfaceresearch.comresearchgate.net

| Compound/Derivative | Computational Method | Key Finding | Reference |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | DFT (B3LYP/6-31G**) | NLO behavior of some derivatives was greater than that of urea. | biointerfaceresearch.comresearchgate.net |

| N-Arylated 5-bromo-2-aminobenzimidazoles | DFT (CAM-B3LYP) | High hyperpolarizability (β₀) values observed, indicating NLO potential. | mdpi.com |

| 6-(1H-benzimidazole)-2-naphthalenol derivatives | DFT | Introduction of -OH and -NO₂ groups enhances the NLO response. | rsc.org |

| N-1-sulfonyl substituted benzimidazoles | DFT (CAM-B3LYP) | Nitro-substituted derivatives showed the highest polarizability and hyperpolarizability. | acs.org |

Energetic Materials: The this compound structure, when heavily substituted with nitro (-NO₂) or nitramino (-NHNO₂) groups, can serve as a scaffold for thermally stable high-energy materials. vu.ltnih.gov Computational studies are crucial for predicting the energetic characteristics, such as detonation velocity (D) and detonation pressure (P), as well as the stability of these compounds. preprints.org

Research has focused on synthesizing and computationally evaluating various nitro derivatives of 1,3-dihydro-2H-benzimidazol-2-one. For instance, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) and its derivatives have been shown to possess high thermal stability (melting points > 200 °C) and energetic characteristics comparable to or exceeding those of trinitrotoluene (TNT). vu.ltnih.gov A computational study on 4,6-dinitrothis compound substituted with various energetic groups (-NO₂, -N₃, etc.) predicted that some variants could surpass the performance of HMX, a powerful conventional explosive. preprints.org Furthermore, the synthesis and characterization of 4,5,6,7-tetranitro-1H-benzimidazol-2(3H)-one confirmed its high density and favorable sensitivity properties, marking it as a promising energetic material. rsc.org

| Compound | Key Calculated/Observed Property | Potential Application | Reference |

| 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | High thermal stability (m.p. > 200°C), energetic properties > TNT. | Thermostable high-energy material. | vu.ltnih.gov |

| 4,5,6,7-tetranitro-1H-benzimidazol-2(3H)-one | High density, good impact sensitivity. | High-energy material. | rsc.org |

| 5-methylnitramino-1,3-dihydro-2H-4,7-dinitrothis compound | Increased energetic characteristics compared to TNT and tetryl. | Thermostable high-energy material. | vu.lt |

| Substituted 4,6-dinitrobenzimidazol-2-ones | Detonation properties potentially superior to HMX. | Advanced primary and secondary explosives. | preprints.org |

Theoretical Basis for Reaction Mechanisms and Stereochemical Outcomes in this compound Synthesis

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. chemmethod.com For the synthesis of this compound and its derivatives, theoretical calculations, primarily using Density Functional Theory (DFT), are employed to elucidate reaction mechanisms, identify transition states, and predict stereochemical outcomes. rsc.orgmdpi.com

DFT calculations can map out the entire potential energy surface of a reaction. This allows for the comparison of different possible pathways by calculating the activation energies (energy barriers) of their respective transition states and the relative stabilities of intermediates. mdpi.com For example, in the benzimidazole-catalyzed reaction between an epoxy resin and acrylic acid, computational studies revealed that the reaction proceeds through the formation of a hydrogen-bonded complex between the acid and the catalyst. mdpi.com The calculated energy barriers showed that this catalyzed pathway is significantly more favorable than the uncatalyzed reaction, explaining the efficacy of benzimidazole as a catalyst. mdpi.com Similarly, theoretical calculations have been used to explain the formation of specific benzimidazole products from the rearrangement of 1,5-benzodiazepines by identifying the most reactive sites (C2 vs. C4) under different pH conditions. wisdomlib.org

In the realm of asymmetric synthesis, computational methods are crucial for understanding the origins of stereoselectivity. While direct studies on this compound are specific, the principles are well-demonstrated in related systems like imidazolidinone-catalyzed reactions. researchgate.netnih.gov In these cases, DFT calculations can model the transition states for the formation of different stereoisomers. The predicted enantiomeric or diastereomeric excess is determined by the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states. For instance, in an imidazolidinone-catalyzed (4+3) cycloaddition, computations showed that the observed facial selectivity arises from the conformational reorganization of the catalyst's benzyl (B1604629) group to avoid steric clash in the transition state. researchgate.netnih.gov This type of analysis allows chemists to rationalize why a particular stereoisomer is formed preferentially and to design more selective catalysts and reaction conditions. skidmore.edu

Advanced Characterization Techniques for Benzimidazol 2 One Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in the study of Benzimidazol-2-one, offering detailed insights into its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, the protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region, a result of spin-spin coupling between adjacent protons. The N-H protons of the imidazole (B134444) ring exhibit a characteristic broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) of the urea (B33335) moiety is a key diagnostic peak, appearing at a significantly downfield chemical shift. The aromatic carbons also show characteristic signals, with their precise chemical shifts being sensitive to the electronic environment. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals. ugm.ac.idresearchgate.netclockss.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | ¹H | 7.0 - 7.5 | Multiplet |

| Imidazole NH | ¹H | 10.0 - 11.0 | Broad Singlet |

| Carbonyl C=O | ¹³C | 150 - 160 | Singlet |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their vibrational modes. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the cyclic urea, typically observed in the region of 1700-1750 cm⁻¹. The N-H stretching vibrations of the imidazole ring give rise to a broad band in the region of 3100-3300 cm⁻¹, often indicating the presence of hydrogen bonding in the solid state. Aromatic C-H and C=C stretching vibrations are also observed at their characteristic frequencies. mdpi.comnih.govtandfonline.comresearchgate.netnih.govtandfonline.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. tandfonline.comnih.govtandfonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3100 - 3300 (broad) | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch | 1700 - 1750 (strong) | 1700 - 1750 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| N-H Bend | 1500 - 1650 | 1500 - 1650 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. This is invaluable for verifying the identity and purity of newly synthesized batches of this compound. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR and vibrational spectroscopy.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆N₂O |

| Exact Mass | 134.0480 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum typically shows absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the aromatic system and the carbonyl group. The position and intensity of these absorption maxima can be influenced by the solvent polarity. nih.govresearchgate.netnih.govsciforum.netresearchgate.net This technique is useful for quantitative analysis and for studying the interactions of this compound with other molecules.

Table 4: Typical UV-Vis Absorption Maxima for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Methanol | ~270 | ~278 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed molecular structure can be obtained. This includes accurate bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. For this compound, the crystal structure would definitively show the planarity of the fused ring system and the hydrogen bonding network involving the N-H and C=O groups, which dictates its solid-state properties. nih.govnih.goviucr.orgiucr.org

Table 5: Representative Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~13.8 |

| b (Å) | ~5.8 |

| c (Å) | ~14.9 |

| β (°) | ~109.5 |

| Z | 4 |

Note: Data for 1-Benzyl-1H-benzimidazol-2(3H)-one is presented as a representative example. nih.gov

Thermal Analysis Methods (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Stability and Phase Transitions

Thermal analysis techniques are employed to investigate the thermal stability and phase behavior of this compound. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point, providing information about its purity and crystalline form. Polymorphic transitions, if any, would also be observable as distinct thermal events. nih.govresearchgate.netresearchgate.netcore.ac.uk

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. The TGA curve for this compound would indicate the temperature at which it begins to decompose, providing a measure of its thermal stability. The absence of mass loss at lower temperatures can confirm the absence of solvates or hydrates. nih.govresearchgate.netdoi.org

Table 6: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Value |

|---|---|---|

| DSC | Melting Point | >300 °C |

Advanced Chromatographic Methods in Analytical and Preparative Research of this compound

Advanced chromatographic techniques are indispensable in the research and development of this compound and its derivatives, providing essential tools for both the qualitative and quantitative analysis of reaction mixtures and the purification of target compounds. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical method, while various forms of column chromatography are employed for preparative-scale separations. These methods are crucial for ensuring the purity, identity, and characterization of these heterocyclic compounds.

In analytical research, HPLC is widely utilized for its high resolution, sensitivity, and speed. Reversed-phase HPLC (RP-HPLC) is the most common mode, employing nonpolar stationary phases (like C8 or C18) and polar mobile phases. The composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, can be fine-tuned to achieve optimal separation of this compound from starting materials, intermediates, and byproducts. sielc.comnih.gov Additives such as phosphoric acid, formic acid, or diethylamine (B46881) are often included in the mobile phase to improve peak shape and resolution by controlling the ionization state of the analytes. sielc.comnih.govnih.gov For instance, a versatile HPLC system for identifying and determining four different benzimidazole (B57391) derivatives utilizes a Nucleosil C8 column with a gradient mobile phase consisting of acetonitrile, water, and orthophosphoric acid, adjusted to a specific pH. nih.gov

The detection of this compound and its analogues is typically accomplished using ultraviolet (UV) detectors, as the benzimidazole core possesses a strong chromophore. nih.govnih.gov The selection of the detection wavelength is optimized for the specific analyte to maximize sensitivity. nih.gov For more complex mixtures or when structural confirmation is needed, HPLC systems can be coupled with mass spectrometry (MS), a technique known as LC-MS. nih.gov This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, which is invaluable for definitive peak identification, especially for novel derivatives or metabolites. nih.govbohrium.com An LC-MS method for analyzing nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one employed a Hydrosphere C18 column with a gradient elution of 0.1% formic acid and acetonitrile. nih.gov

For preparative purposes, the goal shifts from analysis to isolation and purification of this compound on a larger scale. sielc.com Flash column chromatography is a commonly used technique for purifying reaction products. nih.govnih.gov This method uses a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of varying polarity to separate compounds based on their differential adsorption to the silica. google.comsemanticscholar.orgnih.gov The choice of eluent is critical; solvent systems like ethyl acetate/hexane or dichloromethane/methanol are frequently employed, with the ratio adjusted to achieve the desired separation. google.comsemanticscholar.org The progress of the purification is often monitored by Thin-Layer Chromatography (TLC). nih.govnih.govsemanticscholar.org

Preparative HPLC can also be employed for high-purity isolations, particularly for valuable or difficult-to-separate compounds. sielc.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. Chiral chromatography is a specialized form of preparative HPLC used to separate enantiomers of chiral benzimidazole derivatives. nih.gov This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their resolution. For example, the enantiomers of a specific benzimidazole derivative were successfully isolated using an amylose-based CSP with a mobile phase of n-hexane, ethanol, and diethylamine, yielding enantiomeric excesses greater than 95%. nih.gov

Interactive Data Tables

Table 1: Examples of Analytical HPLC Methods for this compound and Derivatives

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | MS-compatible (requires formic acid instead of phosphoric acid) | sielc.com |

| This compound (in reaction mixture) | Not specified | Methanol/H₂O (25:75, v/v) + 0.1% diethylamine | UV (λ: 254 nm) | nih.gov |

| Nitro and Nitramino Derivatives | Hydrosphere C18 (4 x 150 mm²) | Gradient: A) 0.1% formic acid, B) Acetonitrile | Photodiode Array (PDA) and MS | nih.gov |

| Various Benzimidazole Drugs | Nucleosil C8 | Gradient: A) H₃PO₄/H₂O/MeCN (0.05:75:25), B) H₃PO₄/H₂O/MeCN (0.05:50:50), pH 4.5 | UV (254 nm or 288 nm) | nih.govptfarm.pl |

Table 2: Examples of Preparative Chromatographic Methods for this compound and Derivatives

| Technique | Stationary Phase | Eluent / Mobile Phase | Purpose / Outcome | Reference |

|---|---|---|---|---|

| Preparative HPLC | Newcrom R1 | Scalable from analytical method (MeCN, water, acid) | Isolation of impurities | sielc.com |

| Chiral Preparative HPLC | Lux Amylose-2 (amylose-based CSP) | n-hexane/EtOH/DEA (99/1/0.2 v/v/v) | Isolation of (R)- and (S)-enantiomers with >95% e.e. | nih.gov |

| Column Chromatography | Silica Gel | Methanol-methylene chloride (0 to 5%) | Separation of diastereomers | google.com |

| Flash Chromatography | Silica Gel | Not specified | Purification of this compound (40% isolated yield) | nih.gov |

| Column Chromatography | Silica Gel | Dichloromethane/hexane followed by ethanol/chloroform | Fractionation of synthesized benzimidazole derivatives | semanticscholar.org |

Molecular Mechanisms of Action of Biologically Active Benzimidazol 2 One Derivatives

Comprehensive Analysis of Interactions with Molecular Targets: Receptors, Enzymes, and Nucleic Acids

Benzimidazol-2-one derivatives exert their biological effects by binding to various molecular targets, including receptors, enzymes, and nucleic acids. The physicochemical properties of the benzimidazole (B57391) ring, such as its hydrogen bond donor-acceptor capability, potential for π-π stacking interactions, and ability to coordinate with metal ions, facilitate these interactions. researchgate.net This versatility allows for the fine-tuning of derivatives to achieve specific binding affinities and selectivities.

Receptors: Certain this compound derivatives have been designed to target specific receptors. For instance, some derivatives act as antagonists for receptors implicated in various signaling pathways. The interaction with these receptors is often driven by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces, dictated by the substituents on the benzimidazole core. nih.gov

Enzymes: A primary mode of action for many this compound derivatives is the inhibition of enzymes. rsc.org These compounds can act as competitive, non-competitive, or irreversible inhibitors, depending on their structure and the specific enzyme. The benzimidazole scaffold can mimic the structure of natural substrates or cofactors, allowing it to bind to the active site of an enzyme and block its catalytic activity. nih.gov Examples of enzymes targeted by this compound derivatives include kinases, topoisomerases, and various metabolic enzymes. nih.govrsc.org

Nucleic Acids: The planar nature of the benzimidazole ring system allows some of its derivatives to interact with nucleic acids, primarily DNA. nih.gov These interactions can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or by binding to the minor groove of DNA. nih.govesisresearch.org Such interactions can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for their anticancer activity. The flexible nature of bis-benzimidazole rings, for example, allows for high-affinity binding to DNA, which can alter the DNA's conformation. nih.gov

The ability of the benzimidazole pharmacophore to engage in various types of non-covalent interactions, including hydrogen bonds, amide-ring and aromatic-ring interactions, hydrophobic interactions, and van der Waals forces, underpins its capacity to bind to a diverse range of biological targets. nih.gov

Mechanisms of Inhibition and Modulation of Specific Enzymatic Pathways

The therapeutic potential of this compound derivatives is often linked to their ability to inhibit specific enzymes that are critical for the progression of diseases.

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for processes like DNA replication, transcription, and recombination. tandfonline.com Several benzimidazole derivatives have been identified as potent inhibitors of these enzymes, particularly topoisomerase I and II, making them attractive candidates for anticancer drug development. nih.govesisresearch.org

These inhibitors can act as "topoisomerase poisons," which stabilize the transient "cleavable complex" formed between the enzyme and DNA. esisresearch.org This leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. nih.gov For example, certain bi- and ter-benzimidazole derivatives have been shown to be a new class of topoisomerase I poisons. esisresearch.org The flexible structure of bis-benzimidazole derivatives facilitates their high-affinity binding to DNA, which in turn inhibits the formation of the cleavable complex. nih.gov

Studies have shown that substitutions on the benzimidazole ring significantly influence the topoisomerase inhibitory activity. For instance, among a series of 1H-benzimidazole derivatives, 5-methyl-4-(1H-benzimidazol-2-yl)phenol demonstrated potent topoisomerase I inhibition. bibliotekanauki.pl Similarly, malonic acid derivatives of bis-benzimidazoles, such as bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane and bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, have been found to be remarkably active in interfering with DNA topoisomerase I. tandfonline.com

| Compound | Target Enzyme | Mechanism of Action | Key Findings |

| 5-methyl-4-(1H-benzimidazol-2-yl)phenol | Topoisomerase I | Inhibition of enzyme activity | Demonstrated potent inhibition in plasmid supercoil relaxation assays. bibliotekanauki.pl |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | Topoisomerase I | Interference with enzyme function | Showed remarkable activity in in vitro assays. tandfonline.com |

| bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | Topoisomerase I | Interference with enzyme function | Found to be a remarkably active compound. tandfonline.com |

| Hoechst 33342 | Topoisomerase I & II | Minor groove binding, trapping of cleavable complex | An important inhibitor that produces specific single-strand DNA breaks. esisresearch.org |

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound derivatives have emerged as a significant class of kinase inhibitors. rsc.orgresearchgate.net

Lymphocyte-specific kinase (Lck): Lck is a tyrosine kinase crucial for T-cell signaling. Novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones have been designed as potent and orally active inhibitors of Lck, demonstrating in vivo anti-inflammatory activity. bindingdb.org

Janus kinase 3 (JAK3): JAKs are a family of tyrosine kinases involved in cytokine signaling. google.com Benzimidazole and aza-benzimidazole derivatives have been developed as inhibitors of JAK2, which is implicated in various proliferative diseases. google.com Synthetic staurosporine (B1682477) analogues incorporating a benzimidazole moiety have also been identified as potent JAK3 inhibitors.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose overexpression is linked to several cancers. frontiersin.org Benzimidazole derivatives have been identified as potent EGFR inhibitors. frontiersin.org For example, a benzimidazole derivative, compound II, was found to be a strong EGFR inhibitor with two hydrogen bonding interactions with the residues Lys721 and Thr830 within the binding pocket. frontiersin.org Novel benzimidazole/1,2,3-triazole hybrids have also been designed as EGFR inhibitors, with compounds 6i and 10e showing potent inhibition with IC₅₀ values of 78 and 73 nM, respectively. frontiersin.org

The mechanism of kinase inhibition by these derivatives often involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. The specific interactions, such as hydrogen bonds with the hinge region of the kinase, determine the potency and selectivity of the inhibitor. researchgate.net

This compound derivatives also target enzymes involved in critical metabolic pathways and pathogen virulence.

Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1): DprE1 is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Benzothiazinone (BTZ) derivatives, which share a similar heterocyclic core, are irreversible inhibitors of DprE1. plos.org Although not strictly benzimidazol-2-ones, the mechanism of covalent bond formation with a cysteine residue in the active site provides a paradigm for the design of irreversible inhibitors. plos.org

Cyclooxygenase (COX): COX enzymes are key to the production of prostaglandins, which are mediators of inflammation and pain. Certain 2-phenyl-substituted benzimidazoles have been studied for their COX and 5-lipoxygenase inhibitory activities. researchgate.net Novel benzimidazole derivatives have been identified as potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a downstream enzyme in the prostaglandin synthesis pathway, with IC₅₀ values in the nanomolar range. nih.gov For example, compound AGU654 demonstrated remarkable selectivity for mPGES-1 (IC₅₀ = 2.9 nM) over COX-1 and COX-2. nih.gov

5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, which are also inflammatory mediators. Some benzimidazole derivatives have been synthesized that exhibit dual inhibition of both COX and 5-lipoxygenase. nih.govorientjchem.org For instance, compound 22 , 1-[2-[2-(4-hydroxy- 2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1- homopiperazino)benzimidazole, was found to potently inhibit 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells. nih.gov

| Enzyme | Benzimidazole Derivative Class/Example | Inhibitory Activity |

| DprE1 | Benzothiazinone (BTZ) analogs | Irreversible covalent inhibition. plos.org |

| COX-2 | 2-thio-1H-benzimidazoles | Selective inhibition, with some compounds being over 470-fold more selective for COX-2 than COX-1. researchgate.net |

| mPGES-1 | AGU654 | Potent and selective inhibition (IC₅₀ = 2.9 nM). nih.gov |

| 5-Lipoxygenase | 1-[2-[2-(4-hydroxy- 2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1- homopiperazino)benzimidazole (22) | Potent inhibition in RBL-1 cells. nih.gov |

Disruption of Key Cellular Processes: Microtubule Dynamics and Cell Cycle Regulation

Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. mdpi.com Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Several this compound derivatives have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis. mdpi.compreprints.orgresearchgate.net

These compounds often act as microtubule-destabilizing agents, binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle. mdpi.comresearchgate.net Consequently, the cell cycle is arrested in the G2/M phase, as proper chromosome segregation cannot occur. nih.govmdpi.compreprints.org This mitotic arrest ultimately triggers the apoptotic cascade, leading to cancer cell death. nih.govpreprints.org

For example, the benzimidazol-2-yl carbamate (B1207046) ester RDS 60 , a derivative of nocodazole, has been shown to impair tubulin assembly into the mitotic spindle, block the cell cycle in the G2 phase, and induce apoptosis in head and neck squamous carcinoma cell lines. nih.gov Similarly, 1H-benzimidazol-2-yl hydrazone derivatives have demonstrated the ability to retard the initial phase of tubulin polymerization and induce cell cycle arrest. mdpi.comresearchgate.net The derivative 5d , containing a colchicine-like moiety, was particularly effective as a microtubule destabilizer. mdpi.com

Investigations into Ligand-Protein Binding Thermodynamics and Kinetics

Understanding the thermodynamics and kinetics of ligand-protein interactions is crucial for rational drug design. acs.orgresearchgate.net These studies provide insights into the driving forces of binding (enthalpy and entropy) and the duration of the drug-target interaction (residence time). researchgate.netvu.lt

Molecular docking studies are computational methods used to predict the binding affinity and interaction modes of ligands with their target proteins. ajrconline.orgnih.govjmchemsci.com These studies can estimate the free energy of binding and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ajrconline.org For example, molecular docking of benzimidazolone derivatives against HIV-1 reverse transcriptase revealed compounds with good binding affinities against both wild-type and mutant strains. jmchemsci.com

Experimental techniques like Isothermal Titration Calorimetry (ITC) provide direct measurement of the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), as well as the binding affinity (Ka). researchgate.netvu.lt This information helps to understand whether the binding is enthalpically or entropically driven. researchgate.net

Kinetic studies, often using techniques like Surface Plasmon Resonance (SPR), measure the association (kon) and dissociation (koff) rate constants of a ligand to its target. The residence time of a drug on its target, which is the reciprocal of the dissociation rate constant (1/koff), is increasingly recognized as a critical parameter for drug efficacy. acs.org A longer residence time can lead to a more sustained pharmacological effect.

While comprehensive thermodynamic and kinetic data for a wide range of this compound derivatives are still being compiled in databases like the Protein-Ligand Binding Database (PLBD), the available studies highlight the importance of these parameters in optimizing the pharmacological profile of these compounds. vu.lt For instance, the binding affinity of sulfonamide inhibitors to carbonic anhydrase, a related system, has been shown to be pH-dependent, emphasizing the need to determine intrinsic thermodynamic parameters. vu.lt

Elucidation of Molecular Pathways Involved in Modulatory Activities of this compound

The this compound core, a heterocyclic scaffold composed of a fused benzene (B151609) and imidazolone (B8795221) ring, represents a privileged structure in medicinal chemistry. Its derivatives have been the subject of extensive research due to their wide array of biological activities. The modulatory effects of these compounds stem from their ability to interact with a variety of biological targets, thereby influencing crucial cellular signaling pathways. The structural framework of this compound allows it to act as a versatile template for designing targeted therapeutic agents, particularly in oncology. Research has focused on elucidating the precise molecular mechanisms through which these derivatives exert their effects, primarily by modulating kinase signaling cascades, inflammatory pathways, and programmed cell death.

A significant body of research demonstrates that the anticancer effects of this compound derivatives are often linked to their ability to inhibit key protein kinases that are frequently dysregulated in cancer. rsc.orgrsc.org These kinases are pivotal components of signaling pathways that control cell proliferation, survival, and metastasis.

One of the most critical pathways in cancer progression is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. Overactivation of this pathway promotes cell survival and proliferation. Several this compound derivatives have been identified as potent inhibitors of this pathway. scirp.org For instance, a benzimidazole derivative, designated as compound 5a , effectively blocks the activity of receptor tyrosine kinases (RTKs) like EGFR and HER2, which are often overexpressed in breast cancer. nih.gov This inhibition prevents the downstream activation of the PI3K/Akt pathway, evidenced by reduced phosphorylation of Akt and its upstream activator PDK1. nih.gov Similarly, studies on KRAS-mutant lung cancer cells revealed that the benzimidazole derivatives methiazole and fenbendazole suppress the PI3K/Akt pathway. sci-hub.se In glioblastoma cells, a benzimidazoleisoquinolinone derivative (compound-1H) was shown to dramatically decrease the levels of phosphorylated (p)-AKT, contributing to its anti-tumor effects. nih.gov